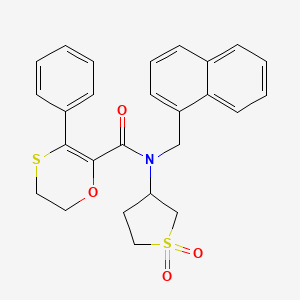

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a useful research compound. Its molecular formula is C26H25NO4S2 and its molecular weight is 479.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Overview

The compound consists of several key functional groups:

- Tetrahydrothiophene ring : Contributes to the compound's reactivity.

- Naphthalene moiety : Known for its diverse pharmacological properties.

- Oxathiine structure : Imparts stability and potential biological interactions.

The molecular formula is C21H21N3O4S with a molecular weight of approximately 383.5 g/mol.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 7.84–16.2 | Potent activity observed |

| Compound B | PC-3 (Prostate Cancer) | 5.0 | Effective against resistant strains |

| Compound C | MDA-MB-231 (Breast Cancer) | 10.0 | Comparable to standard treatments |

In a study published in MDPI, compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties .

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity. The tetrahydrothiophene and naphthalene components are known to interact with microbial enzymes or membranes, which could inhibit growth or induce cell death. Preliminary studies suggest that derivatives of this compound demonstrate moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Case Study 1: Anticancer Efficacy

- Case Study 2: Antimicrobial Screening

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of cellular membranes : The lipophilic nature of the naphthalene moiety may facilitate membrane disruption in microbial cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit promising anticancer properties. For instance, molecular docking studies have shown that related compounds can effectively target human estrogen receptor alpha (ERα), which is crucial in breast cancer development . This suggests that the compound may possess similar mechanisms of action and could be explored further for its anticancer potential.

Antimicrobial Properties

Research has demonstrated that oxathiine derivatives can exhibit antimicrobial activities against various pathogens. The presence of the dioxo-tetrahydrothiophen moiety is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

Compounds derived from thiophenes and oxathiines have been studied for their anti-inflammatory properties. The unique structure of this compound suggests it may inhibit inflammatory mediators such as cytokines and prostaglandins, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neurological Applications

There is emerging interest in the neuroprotective effects of compounds containing thiophene rings. Preliminary studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies and Research Findings

Properties

Molecular Formula |

C26H25NO4S2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C26H25NO4S2/c28-26(24-25(32-15-14-31-24)20-8-2-1-3-9-20)27(22-13-16-33(29,30)18-22)17-21-11-6-10-19-7-4-5-12-23(19)21/h1-12,22H,13-18H2 |

InChI Key |

ANWBYDCHSHBVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=C(SCCO4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.